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3-Bromo-6-chloro-4-iodo (1H)indazole

Cat. No.: B3294851
CAS No.: 887568-28-7
M. Wt: 357.37 g/mol
InChI Key: OHWQEHSDQREWFI-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated (1H)Indazole Scaffolds in Modern Synthetic Chemistry

Polyhalogenated (1H)indazole scaffolds are heterocyclic compounds featuring an indazole core substituted with multiple halogen atoms. These structures serve as exceptionally versatile building blocks in modern synthetic chemistry. The presence of different halogens on the aromatic ring system provides chemists with multiple reactive sites. This multi-functionalization is crucial for constructing complex molecular architectures through sequential and site-selective reactions.

The utility of these scaffolds is largely derived from the differential reactivity of the carbon-halogen bonds. For instance, in palladium-catalyzed cross-coupling reactions, the reactivity order is typically C-I > C-Br > C-Cl. This predictable hierarchy allows for the stepwise and controlled introduction of various functional groups onto the indazole core, a strategy essential for the efficient synthesis of novel compounds and for creating libraries of molecules for drug discovery. This strategic functionalization is a cornerstone of late-stage diversification, a process that enables the modification of complex molecules to fine-tune their biological activity. acs.org

Positioning of "3-Bromo-6-chloro-4-iodo (1H)indazole" within Contemporary Heterocyclic Chemistry Research

The specific compound, this compound, is a prime example of a highly functionalized heterocyclic intermediate. Its unique substitution pattern, featuring three distinct halogens at specific positions, makes it a valuable tool for synthetic chemists. Each halogen acts as a distinct synthetic handle, enabling a programmed approach to molecular elaboration.

The iodine atom at the C4 position is the most reactive site for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Once the iodo group has been functionalized, the bromo group at the C3 position can be targeted under slightly more forcing reaction conditions. Finally, the chloro group at the C6 position, being the least reactive, can be substituted or left unmodified. This tiered reactivity allows for the synthesis of trisubstituted indazole derivatives with a high degree of precision and control, which would be challenging to achieve through other synthetic strategies. This positions the compound as a key intermediate for accessing novel chemical space, particularly in the search for new therapeutic agents.

Table 1: Physicochemical Properties of Halogenated Indazole Isomers

Compound NameCAS NumberMolecular Formula
3-Bromo-4-chloro-6-iodo-1H-indazole887568-22-1C₇H₃BrClIN₂
4-Bromo-6-chloro-3-iodo-1H-indazole887568-35-6C₇H₃BrClIN₂
6-Bromo-4-chloro-3-iodo-1H-indazole887568-16-3C₇H₃BrClIN₂
4-Bromo-6-chloro-1H-indazole885519-03-9C₇H₄BrClN₂

Note: Data compiled from available chemical supplier and database information. chemicalbook.comglpbio.comsigmaaldrich.combldpharm.combldpharm.com

Overview of Research Trajectories for Complex Halogenated Aromatic Systems

Research into complex halogenated aromatic systems extends far beyond indazoles, impacting numerous scientific disciplines. In medicinal chemistry, halogenation is a widely used strategy to modulate the physicochemical properties of drug candidates. nih.gov The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For example, the strategic placement of a fluorine atom can block metabolic pathways or enhance binding interactions. nih.gov

In materials science, the halogenation of aromatic molecules significantly alters their electronic properties. ucl.ac.uk This has led to the development of novel organic semiconductors, components for solar cells, and other functional materials. The ability of halogens to participate in "halogen bonding," a type of non-covalent interaction, is another active area of research, as it plays a crucial role in crystal engineering and the design of supramolecular assemblies. mdpi.com

Current research trajectories focus on developing more efficient, selective, and environmentally benign methods for the halogenation of complex molecules. acs.org This includes the development of novel catalysts and reagents for late-stage halogenation, allowing for the diversification of valuable chemical scaffolds at advanced stages of a synthesis. acs.org The overarching goal is to harness the unique properties of halogens to create new molecules with tailored functions for a wide range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClIN2 B3294851 3-Bromo-6-chloro-4-iodo (1H)indazole CAS No. 887568-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-4-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWQEHSDQREWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Studies of 3 Bromo 6 Chloro 4 Iodo 1h Indazole Systems

Elucidation of Reaction Pathways in Halogenation and Post-Halogenation Reactions

The introduction and subsequent manipulation of halogen atoms on the indazole core can proceed through various mechanistic routes. The specific pathway is often dictated by the reaction conditions, the nature of the halogenating agent, and the existing substitution pattern on the indazole ring.

The functionalization of C-H bonds in indazole systems can occur through either radical or polar (electrophilic) pathways. researchgate.netrsc.org

Radical Mechanisms: In the presence of radical initiators or under photolytic conditions, halogenation can proceed via a radical chain mechanism. For instance, the halogenation of 2-substituted indazoles using N-bromosuccinimide (NBS) under heating has been proposed to involve the homolytic cleavage of the N-Br bond to generate a bromine radical. nih.gov This radical then abstracts a hydrogen atom from the indacole ring, typically at the C3 position, to form an indazolyl radical. This radical intermediate then reacts with another molecule of the halogenating agent to yield the halogenated product and propagate the radical chain. The involvement of radical species is often supported by control experiments where the addition of radical scavengers, such as TEMPO or BHT, inhibits the reaction. nih.gov

Polar (Electrophilic) Mechanisms: Alternatively, in the presence of a Lewis or Brønsted acid, or with a highly polarized halogenating agent, an electrophilic aromatic substitution-type mechanism can operate. In this scenario, the halogenating species (e.g., Br+) attacks the electron-rich indazole ring to form a sigma complex (also known as an arenium ion). Subsequent deprotonation by a base restores the aromaticity of the ring and yields the halogenated indazole. The regioselectivity of this process is influenced by the electronic effects of the substituents already present on the ring.

In some cases, both radical and polar mechanisms may operate in parallel, and the dominant pathway can be influenced by subtle changes in the reaction conditions. researchgate.net

Beyond direct C-H activation, other mechanisms such as addition-elimination and single electron transfer (SET) can be relevant, particularly in nucleophilic substitution reactions of pre-halogenated indazoles.

Addition-Elimination Mechanism: This two-step mechanism is common in nucleophilic aromatic substitution (SNA) reactions. chemistrysteps.com It involves the initial addition of a nucleophile to the aromatic ring at a carbon atom bearing a leaving group (in this case, a halogen). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored, resulting in the net substitution of the halogen with the nucleophile. chemistrysteps.com The presence of electron-withdrawing groups on the indazole ring can activate the system towards nucleophilic attack and facilitate this pathway.

Single Electron Transfer (SET) Pathways: In certain reactions, particularly with strong nucleophiles and electron-deficient aromatic systems, a single electron transfer (SET) from the nucleophile to the indazole substrate can occur. researchgate.net This generates a radical anion of the indazole and a radical cation of the nucleophile. These radical intermediates can then undergo further reactions, such as fragmentation or radical coupling, to form the final products. While less common as a primary pathway for substitution, SET mechanisms can sometimes compete with or be an initial step in more complex transformations. researchgate.net

Conformational and Tautomeric (1H vs. 2H) Considerations Influencing Reactivity and Selectivity

The reactivity and selectivity of reactions involving 3-bromo-6-chloro-4-iodo(1H)indazole are significantly influenced by its conformational and tautomeric properties.

Tautomerism: Indazoles exist as two main tautomers: the 1H- and 2H-forms. chemicalbook.comresearchgate.net The 1H-tautomer is generally the more thermodynamically stable form. chemicalbook.comresearchgate.net However, the energy difference between the two tautomers can be influenced by substituents and the solvent environment. researchgate.netunifr.ch The less stable 2H-tautomer can be stabilized by factors such as intramolecular hydrogen bonding. bgu.ac.il The position of the tautomeric equilibrium is critical as the two tautomers exhibit different reactivity patterns. For instance, the 2H-tautomer is often considered the more photoreactive species in certain photochemical transformations. nih.gov The relative populations of the 1H and 2H tautomers can therefore dictate the major reaction pathway and the resulting product distribution.

Conformational Factors: The specific arrangement of the bromo, chloro, and iodo substituents on the indazole ring creates a unique steric and electronic environment. The bulky iodine atom at the C4 position can influence the preferred conformation of the molecule and may sterically hinder the approach of reagents to adjacent positions. This steric hindrance can play a significant role in directing the regioselectivity of further substitution reactions.

Kinetic and Thermodynamic Factors Governing Multi-Halogenated (1H)Indazole Transformations

The transformation of multi-halogenated indazoles is governed by a delicate balance of kinetic and thermodynamic factors.

Kinetic Control: Under kinetically controlled conditions (typically at lower temperatures and shorter reaction times), the major product formed is the one that results from the lowest energy transition state. This often means that the most accessible position on the indazole ring will react first, even if the resulting product is not the most thermodynamically stable.

Thermodynamic Control: Under thermodynamically controlled conditions (typically at higher temperatures and longer reaction times), the product distribution will reflect the relative stabilities of the possible products. The most stable isomer will be the major product, even if its formation requires overcoming a higher activation energy barrier.

In the context of 3-bromo-6-chloro-4-iodo(1H)indazole, the relative reactivity of the different halogen atoms in nucleophilic substitution reactions will be influenced by both the C-halogen bond strength (I < Br < Cl) and the electronic activation of their respective positions on the ring.

Impact of Substituent Effects (Halogen Type and Position) on Reaction Selectivity and Rates

The type and position of the halogen substituents on the indazole ring have a profound impact on both the rate and selectivity of subsequent reactions. libretexts.org

Steric Effects: The size of the halogen atoms (I > Br > Cl) plays a crucial role in directing the regioselectivity of reactions. The large iodine atom at the C4 position can sterically hinder attack at the neighboring C3 and C5 positions. Conversely, the bromine at C3 and chlorine at C6 will also exert their own steric influence.

The combination of these electronic and steric effects creates a unique reactivity profile for 3-bromo-6-chloro-4-iodo(1H)indazole, allowing for selective transformations at specific positions under carefully controlled conditions. For example, in metal-catalyzed cross-coupling reactions, the difference in the reactivity of the C-I, C-Br, and C-Cl bonds can be exploited to achieve selective functionalization.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 6 Chloro 4 Iodo 1h Indazole Derivatives

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the confirmation of synthetic products, providing an exact mass measurement with high accuracy and precision. For 3-Bromo-6-chloro-4-iodo(1H)indazole (C₇H₃BrClIN₃), HRMS can verify its elemental composition. The technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental formulas.

In mechanistic studies, HRMS can be used to identify transient intermediates or byproducts, offering insights into reaction pathways. The presence of three different halogen atoms (Br, Cl, I) in the target molecule creates a highly distinctive isotopic pattern in the mass spectrum. The natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) result in a characteristic cluster of peaks for the molecular ion [M]⁺˙ or pseudomolecular ions like [M+H]⁺. This unique pattern serves as a powerful diagnostic tool for confirming the presence of these halogens in the molecule. nih.govresearchgate.net

Table 1: Theoretical Isotopic Information and Exact Mass for 3-Bromo-6-chloro-4-iodo(1H)indazole.
ElementIsotopeNatural Abundance (%)Exact Mass (Da)
Carbon¹²C98.9312.000000
¹³C1.0713.003355
Hydrogen¹H99.981.007825
²H0.022.014102
Nitrogen¹⁴N99.6314.003074
¹⁵N0.3715.000109
Chlorine³⁵Cl75.7734.968853
³⁷Cl24.2336.965903
Bromine⁷⁹Br50.6978.918337
⁸¹Br49.3180.916291
Iodine¹²⁷I100126.904473
Calculated Exact Mass [M+H]⁺ for C₇H₄⁷⁹Br³⁵Cl¹²⁷IN₂382.8397

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the molecular structure of compounds in solution. ipb.pt For 3-Bromo-6-chloro-4-iodo(1H)indazole, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals unambiguously.

¹H NMR: The ¹H NMR spectrum is expected to show signals for the two aromatic protons (H-5 and H-7) and the N-H proton. The aromatic protons would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns influenced by the surrounding halogen substituents. rsc.org The N-H proton is expected to be a broad singlet, often observed at a very downfield chemical shift (δ 11-14 ppm), which is characteristic of indazoles. rsc.orgnih.gov

¹³C NMR: The ¹³C NMR spectrum will display seven signals for the carbon atoms of the indazole core. The chemical shifts provide crucial information about the electronic environment of each carbon. Carbons directly bonded to halogens (C-3, C-4, C-6) will experience significant shifts. The C-I bond, in particular, often induces a strong upfield shift on the attached carbon. Differentiating between the N-1 and N-2 tautomers, which can exist in equilibrium, is also possible as the chemical shifts of the pyrazole (B372694) ring carbons (C-3, C-3a, C-7a) are sensitive to the position of the N-H proton. cdnsciencepub.com

Halogen NMR: While ¹⁹F NMR is a high-sensitivity technique routinely used for fluorinated analogs like 3-Bromo-6-chloro-4-fluoro(1H)indazole, NMR for chlorine, bromine, and iodine is more challenging due to their quadrupolar nature, which leads to very broad signals. chemicalbook.com However, ¹⁹F NMR on a related fluorinated analog would provide direct information about the electronic environment around the fluorine atom, confirming its position on the aromatic ring through coupling with neighboring protons.

Table 2: Predicted NMR Chemical Shift Ranges for 3-Bromo-6-chloro-4-iodo(1H)indazole.
NucleusPositionPredicted Chemical Shift (δ, ppm)Notes
¹HN1-H11.0 - 14.0Broad singlet, exchangeable with D₂O. rsc.org
H-57.0 - 8.0Singlet or narrow doublet, influenced by meta-coupling.
H-77.5 - 8.5Singlet or narrow doublet.
¹³CC-3~120 - 130Shift influenced by bromine substituent.
C-3a~140 - 145Bridgehead carbon.
C-4~90 - 100Strong upfield shift expected due to iodine.
C-5~125 - 135Carbon bearing a proton.
C-6~120 - 130Shift influenced by chlorine substituent.
C-7~110 - 120Carbon bearing a proton.
C-7a~140 - 150Bridgehead carbon, sensitive to tautomerism. cdnsciencepub.com

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying the structure and dynamics of molecules in their crystalline state. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions, providing rich information about the local environment. For 3-Bromo-6-chloro-4-iodo(1H)indazole, SSNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct SSNMR spectra due to differences in crystal packing and intermolecular interactions.

Determine Tautomeric Form: In the solid state, the molecule typically exists as a single tautomer (1H or 2H). SSNMR can definitively identify which form is present in the crystal lattice by analyzing the chemical shifts of the nitrogen and carbon atoms in the pyrazole ring. cdnsciencepub.com

Probe Intermolecular Interactions: Techniques like ¹H-¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information on proximities between atoms, helping to characterize hydrogen and halogen bonding interactions. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Intermolecular Interactions (e.g., Halogen Bonding)

Single-crystal X-ray crystallography provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. For 3-Bromo-6-chloro-4-iodo(1H)indazole, a crystal structure would unambiguously confirm the connectivity and regiochemistry of the substituents.

Furthermore, X-ray crystallography is unparalleled in its ability to reveal the details of the crystal packing and the nature of intermolecular interactions. Given the presence of three different halogens, this molecule is a prime candidate for forming halogen bonds. nih.gov A halogen bond is a noncovalent interaction where an electrophilic region (the σ-hole) on a halogen atom in one molecule interacts with a nucleophilic site (like a lone pair on a nitrogen or oxygen atom) on an adjacent molecule. nih.govresearchgate.net

In the crystal lattice of 3-Bromo-6-chloro-4-iodo(1H)indazole, several types of halogen bonds are plausible, with the C-I···N₂ interaction being particularly likely due to the highly polarizable nature of iodine and the availability of the lone pair on the pyrazole nitrogen. researchgate.net The analysis of such interactions is crucial as they dictate the supramolecular architecture and can significantly influence the material's physical properties.

Table 3: Potential Intermolecular Interactions Observable by X-ray Crystallography.
Interaction TypeDonorAcceptorTypical Distance (Å) & Angle (°)Significance
Hydrogen BondN1-HN2 (of another molecule)d(H···N) ≈ 1.8-2.2 ∠(N-H···N) ≈ 160-180°Primary interaction forming chains or dimers.
Halogen BondC4-IN2 (of another molecule)d(I···N) ≈ 2.8-3.2 ∠(C-I···N) ≈ 170-180°Strong directional interaction influencing crystal packing. researchgate.net
Halogen BondC3-BrCl/I/NVariableWeaker but potentially significant contribution to lattice energy.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a molecular fingerprint that is useful for functional group identification and for studying intermolecular interactions. youtube.comnih.gov

FTIR Spectroscopy: The FTIR spectrum would clearly show a characteristic absorption band for the N-H stretching vibration, typically in the range of 3100-3300 cm⁻¹. The position and broadness of this band can indicate the strength of hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the indazole ring system would appear in the 1400-1650 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds. The C-halogen (C-Cl, C-Br, C-I) stretching vibrations would be visible in the low-frequency region of the Raman spectrum (< 700 cm⁻¹). documentsdelivered.com The C-I stretch is expected at the lowest frequency due to the large mass of the iodine atom. Shifts in these vibrational frequencies compared to theoretical calculations can provide evidence of their involvement in intermolecular interactions, such as halogen bonding. nih.gov

Table 4: Characteristic Vibrational Frequencies for 3-Bromo-6-chloro-4-iodo(1H)indazole.
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Notes
N-H stretchFTIR3100 - 3300Broad band indicates hydrogen bonding.
Aromatic C-H stretchFTIR/Raman3000 - 3100Sharp, medium intensity peaks.
C=C / C=N ring stretchFTIR/Raman1400 - 1650Series of strong to medium bands. researchgate.net
C-Cl stretchRaman/FTIR600 - 800Often strong in Raman.
C-Br stretchRaman/FTIR500 - 650Strong in Raman.
C-I stretchRaman/FTIR450 - 600Strong in Raman, lowest frequency C-X stretch. documentsdelivered.com

Synthetic Applications and Future Research Directions of Polyhalogenated Indazoles

Role as a Versatile Precursor for the Construction of Complex Molecular Architectures

The primary utility of 3-Bromo-6-chloro-4-iodo(1H)indazole in synthetic chemistry lies in its capacity to serve as a versatile precursor for intricate molecular designs through regioselective cross-coupling reactions. The presence of iodine, bromine, and chlorine atoms at the C4, C3, and C6 positions, respectively, allows for a hierarchical approach to molecular elaboration. The well-established differences in the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) are the cornerstone of this synthetic strategy.

This differential reactivity enables the sequential introduction of various substituents onto the indazole core. For instance, the highly reactive C4-I bond can be selectively targeted in Sonogashira, Suzuki, or Heck coupling reactions under mild conditions, leaving the C3-Br and C6-Cl bonds intact for subsequent transformations. Following the initial functionalization at the C4 position, the C3-bromo group can be subjected to a second cross-coupling reaction under slightly more forcing conditions. Finally, the more inert C6-chloro group can be functionalized, if necessary, using specialized catalyst systems that are effective for C-Cl bond activation. This stepwise approach provides a powerful tool for the controlled and predictable synthesis of tri-substituted indazoles, which are key components in many biologically active compounds and functional materials.

Table 1: Predicted Regioselective Cross-Coupling Reactions of 3-Bromo-6-chloro-4-iodo(1H)indazole

Position Halogen Relative Reactivity Potential Cross-Coupling Reactions
C4 Iodine High Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig
C3 Bromine Medium Suzuki, Heck, Buchwald-Hartwig

Strategies for Further Derivatization and Scaffold Diversification of the (1H)Indazole Core

Beyond the selective functionalization of the carbon-halogen bonds, the 1H-indazole core of 3-Bromo-6-chloro-4-iodo(1H)indazole offers additional sites for derivatization, further expanding its synthetic utility. The nitrogen atom at the N1 position is a key handle for introducing a wide array of substituents, which can significantly influence the molecule's biological activity, solubility, and material properties.

Standard N-alkylation or N-arylation protocols can be employed to modify the indazole core. These reactions typically involve the deprotonation of the N-H group with a suitable base, followed by the addition of an alkyl or aryl halide. The choice of the N1-substituent can be used to tune the electronic properties of the indazole ring system and to introduce additional functional groups for further reactions.

Furthermore, the diversification of the scaffold can be achieved through modification of the substituents introduced via cross-coupling reactions. For example, an alkyne group installed at the C4 position via a Sonogashira coupling can undergo subsequent click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings. Similarly, aryl groups introduced at any of the halogenated positions can be further functionalized through electrophilic aromatic substitution, provided the indazole ring is appropriately protected. These multi-step synthetic sequences allow for the creation of large and diverse libraries of indazole derivatives from a single, highly functionalized starting material.

Applications in Advanced Materials Science: Organic Semiconductors, Dyes, and Functional Materials

The indazole moiety is a recognized scaffold in the design of functional organic materials. The electron-rich nature of the indazole ring system, combined with the ability to precisely tune its electronic properties through substitution, makes it an attractive candidate for applications in materials science. While direct applications of 3-Bromo-6-chloro-4-iodo(1H)indazole in this field have not been reported, its potential as a precursor to advanced materials is significant.

Through the cross-coupling strategies outlined above, extended π-conjugated systems can be constructed from the 3-Bromo-6-chloro-4-iodo(1H)indazole core. The introduction of aromatic and heteroaromatic groups at the C3, C4, and C6 positions can lead to molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic bandgap is crucial for the development of organic semiconductors for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Moreover, the derivatization of the indazole core with chromophoric groups can lead to the development of novel dyes. The rigid, planar structure of the indazole ring can serve as a core for fluorescent probes and functional dyes with applications in bio-imaging and sensor technology. The halogen atoms also provide a means to tune the photophysical properties of these dyes, such as their absorption and emission wavelengths, through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence.

Development of Novel and Efficient Synthetic Methodologies for Highly Functionalized Indazoles

The synthesis of polyhalogenated indazoles like 3-Bromo-6-chloro-4-iodo(1H)indazole itself presents a synthetic challenge that drives the development of new and efficient methodologies. While classical methods for indazole synthesis exist, the regioselective introduction of multiple, different halogen atoms onto the benzene ring of the indazole precursor is often complex and can lead to isomeric mixtures.

Future research in this area will likely focus on the development of novel synthetic routes that allow for the controlled and high-yielding synthesis of such highly functionalized indazoles. This could involve the use of directed ortho-metalation (DoM) strategies on pre-functionalized indazoles, followed by quenching with halogenating agents. Alternatively, the development of novel cyclization reactions from appropriately substituted precursors, such as polyhalogenated 2-hydrazinylbenzonitriles, could provide more direct access to these valuable building blocks. For instance, the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV drug Lenacapavir, has been achieved through a two-step sequence involving regioselective bromination and subsequent heterocycle formation with hydrazine nih.govresearchgate.net. This highlights the ongoing efforts to develop practical and scalable syntheses for polyhalogenated indazoles.

The continued development of more efficient and selective catalytic methods for C-H bond functionalization also holds promise for the synthesis of these complex heterocycles. Direct C-H halogenation of simpler indazole precursors could offer a more atom-economical route to compounds like 3-Bromo-6-chloro-4-iodo(1H)indazole, avoiding the need for multi-step synthesis of the starting materials.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-6-chloro-4-iodo (1H)indazole?

The synthesis typically involves sequential halogenation or cross-coupling reactions. A plausible route includes:

  • Step 1 : Starting with a pre-functionalized indazole scaffold, bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2 : Chlorination at the 6-position via electrophilic substitution with Cl₂ or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃).
  • Step 3 : Iodination at the 4-position using iodine monochloride (ICl) or a transition metal-catalyzed Ullmann coupling.
    Key challenges include regioselectivity control and minimizing side reactions due to steric hindrance from adjacent halogens. Purification often requires column chromatography or recrystallization .

Q. How is the compound characterized, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) resolve structural ambiguities, particularly for distinguishing regioisomers.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and halogen isotope patterns.
  • Elemental Analysis : Validates purity and stoichiometry of halogens.
  • X-ray Diffraction (XRD) : Limited due to challenges in crystallization (see Advanced Questions), but single-crystal XRD remains the gold standard for absolute configuration determination .

Q. What are the solubility and stability considerations for this compound during storage and handling?

  • Solubility : Moderately soluble in DMSO (10–20 mM) and dichloromethane; poorly soluble in water. Pre-formulation studies should assess solvent compatibility for biological assays.
  • Stability : Light-sensitive (store in amber vials at –20°C). Halogen substituents may lead to gradual decomposition; monitor via periodic HPLC or TLC. Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How do multiple heavy halogen atoms (Br, Cl, I) complicate X-ray crystallographic analysis?

The presence of iodine (high electron density) creates significant absorption and radiation damage challenges. Mitigation strategies include:

  • Data Collection : Use synchrotron radiation or low-temperature (100 K) setups to enhance data quality.
  • Refinement : Employ SHELXL for heavy-atom parameterization, incorporating anisotropic displacement parameters and extinction corrections.
  • Validation : Cross-check with spectroscopic data to resolve potential disorder in halogen positions .

Q. How can researchers design analogs for structure-activity relationship (SAR) studies targeting indazole-based drug discovery?

  • Halogen Replacement : Substitute Br/Cl/I with fluorine or hydrogen to evaluate electronic effects on binding affinity.
  • Scaffold Modification : Introduce substituents at the 1H-position (e.g., methyl, benzyl) to probe steric effects.
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with target proteins like kinases or GPCRs. Biological assays should prioritize cytotoxicity, enzyme inhibition, and metabolic stability .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Solutions include:
    • Variable Temperature NMR : Identify temperature-dependent shifts indicative of conformational exchange.
    • DFT Calculations : Compare experimental data with simulated spectra for candidate structures.
    • Multi-Technique Validation : Correlate XRD, MS, and IR data to eliminate ambiguity.
      Methodological rigor and iterative hypothesis testing are critical .

Regulatory and Safety Considerations

Q. What precautions are necessary when synthesizing indazole derivatives regulated under controlled substance laws?

  • Compliance : Verify structural similarity to listed analogs (e.g., AB-CHMINACA, THJ-2201 in ).
  • Documentation : Maintain detailed records of synthetic pathways, yields, and analytical data for regulatory audits.
  • Handling : Follow institutional protocols for handling Schedule I analogs, including secure storage and disposal .

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Reactant of Route 1
3-Bromo-6-chloro-4-iodo (1H)indazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloro-4-iodo (1H)indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.